molecular formula C22H20N6O4 B2824855 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251545-85-3

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2824855
CAS No.: 1251545-85-3
M. Wt: 432.44
InChI Key: BLEYRPWDQPMCOZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 1,2,4-oxadiazole moiety at the 1-position and a 3-methoxyphenyl group at the 5-position. The pyrrolo-triazole-dione system shares structural similarities with purine analogs, suggesting possible bioactivity in kinase inhibition or nucleic acid interference .

Properties

IUPAC Name

3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-12-7-8-14(9-13(12)2)20-23-17(32-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)15-5-4-6-16(10-15)31-3/h4-10,18-19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEYRPWDQPMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)OC)N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the triazole ring and the final coupling of the two moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially different properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Compound Class Key Structural Features IC50 (HepG2) Antifungal Activity Mechanism of Action References
Target Compound Pyrrolo-triazole-dione, oxadiazole Not reported Not reported Hypothesized kinase inhibition
Pyrazolo[3,4-d]pyrimidines Pyrazolo-pyrimidine core 2.03 μM Not reported EGFR/CDK inhibition
Triazolo-Thiadiazines (Compound 6) Triazole-thiadiazine, thiazolo-pyrimidine Not reported Not reported Undefined
4-Methyl-6-phenyl-pyrazolo-triazole Pyrazolo-triazole N/A Partial inhibition 14-α-demethylase interaction

Mechanistic and Electronic Considerations

  • Target Specificity : Unlike pyrazolo-pyrimidines (e.g., compound 3 in ), which target kinases, the pyrrolo-triazole-dione core may interact with alternative pathways, such as apoptosis induction or microtubule disruption .
  • Synthetic Flexibility : The oxadiazole and triazole moieties offer sites for further functionalization, similar to strategies used in pyrazolo-pyrimidine optimization .

Biological Activity

The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a hybrid molecule that incorporates oxadiazole and pyrrolo-triazole moieties. These structures are known for their diverse biological activities including antitumor and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various research findings and case studies.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 354.37 g/mol
  • CAS Number : Not available in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety has been linked to significant antitumor activity due to its ability to inhibit key enzymes involved in cancer cell proliferation. Additionally, the pyrrolo-triazole structure enhances the compound's interaction with DNA and RNA synthesis pathways.

Antitumor Activity

Research indicates that compounds containing oxadiazole and triazole derivatives exhibit potent antitumor effects. A study demonstrated that similar hybrid molecules inhibited cancer cell growth by inducing apoptosis and disrupting the cell cycle . The specific mechanisms include:

  • Inhibition of DNA synthesis : The compound interferes with DNA replication in cancer cells.
  • Induction of apoptosis : It triggers programmed cell death pathways in malignant cells.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This activity is crucial for treating conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.
  • Animal Models : In vivo studies using mouse models of cancer demonstrated that administration of the compound led to a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced mitotic figures and increased apoptotic cells in treated tumors.

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
AntitumorCancer cell linesCell growth inhibition
Anti-inflammatoryPro-inflammatory cytokinesCytokine inhibition
Apoptosis InductionCancer cellsIncreased apoptosis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound to maximize yield and purity?

  • Methodological Answer : The synthesis involves multi-step protocols, including cycloaddition and coupling reactions. Key steps include:

  • Use of copper sulfate and sodium ascorbate as catalysts for azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, 16 hours in THF/water mixtures) .
  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
  • Monitoring reaction progress using TLC and optimizing solvent ratios (e.g., THF for solubility vs. water for precipitation) to improve yield (reported up to 61%) .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural validation:

  • 1H NMR and IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, triazole proton signals at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for biological assays) .
  • Elemental analysis (C, H, N) to confirm stoichiometry, with deviations <0.4% considered acceptable .

Q. What initial biological screening strategies are recommended for evaluating its bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Antifungal assays : Microdilution techniques against Candida albicans (MIC90 values), guided by molecular docking predictions with lanosterol 14-α-demethylase (PDB:3LD6) .
  • Enzyme inhibition studies : Fluorometric assays for kinases or proteases, given the triazole-oxadiazole scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity through substituent modification?

  • Methodological Answer :

  • Variation of aromatic substituents : Replace 3,4-dimethylphenyl (oxadiazole) with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Heterocycle substitution : Introduce pyridine or thiophene in place of methoxyphenyl (pyrrolo-triazole) to modulate lipophilicity (logP) and bioavailability .
  • Docking-guided optimization : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51), prioritizing modifications that improve binding energy (ΔG ≤ -8 kcal/mol) .

Q. What computational strategies can predict the compound’s mechanism of action and off-target effects?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at 2.8–3.2 Å) to screen for off-target kinase interactions .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Q. How can contradictions in reported biological activity data be systematically resolved?

  • Methodological Answer :

  • Purity validation : Reanalyze disputed batches via HPLC-MS to rule out impurities (>98% purity required for conclusive assays) .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., RPMI-1640 media for antifungal tests, pH 7.4) .
  • Orthogonal assays : Confirm antifungal activity with time-kill curves in addition to MIC values to assess static vs. cidal effects .

Q. How should theoretical frameworks guide experimental design for this compound?

  • Methodological Answer :

  • Mechanistic hypotheses : Link to enzyme inhibition theories (e.g., competitive vs. non-competitive binding) to design kinetic assays (Km/Vmax shifts) .
  • Thermodynamic modeling : Apply Gibbs free energy calculations (ΔG = ΔH - TΔS) to correlate structural modifications with binding entropy .
  • Retrosynthetic analysis : Use synthon-based approaches (e.g., Corey’s guidelines) to plan scalable routes while minimizing reactive intermediates .

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